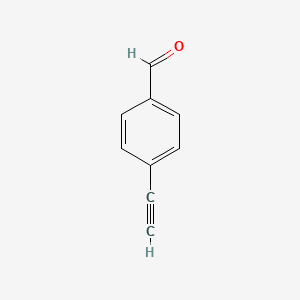

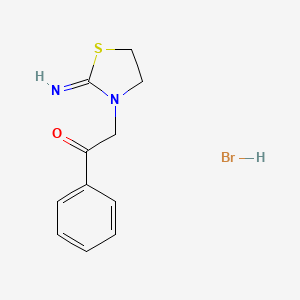

Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds containing the furan-2-ylmethyl moiety has been explored in various contexts. In one study, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine was investigated, leading to the formation of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and by-products. Notably, the use of pyridine as a solvent resulted in a diastereoselective reaction, producing only the trans isomer. Subsequent transformations of the carboxylic acid group yielded new tetrahydroisoquinolinones with pharmacological interest . Another approach involved the enantioselective synthesis of furan-2-yl amines and amino acids, where the key step was the oxazaborolidine-catalyzed reduction of O-benzyl furan-2-yl ketone oximes, leading to chiral amines. The chirality was controlled by selecting the appropriate geometrical isomer of the oxime, and further oxidation of the furan ring provided amino acids .

Molecular Structure Analysis

The molecular structures of furan-containing compounds have been characterized using various analytical techniques. For instance, a series of cyanoacrylates containing furan or tetrahydrofuran moieties were synthesized and characterized by 1H NMR, elemental analysis, and single-crystal X-ray diffraction analysis. These studies provided detailed insights into the molecular configurations and the spatial arrangement of atoms within the compounds .

Chemical Reactions Analysis

Furan-2-ylmethyl derivatives participate in a range of chemical reactions. The formation of furfuryl-pyrroles, which exhibit diverse organoleptic properties, has been attributed to furfuryl-amine. The study demonstrated that furfuryl-amine is formed from ribose through nitrogen atom transfer from amino acids, followed by a series of reactions including decarboxylation, isomerization, and hydrolysis. Isotope labeling studies further elucidated the mechanism, revealing the formation of furfuryl-pyrrole derivatives through interactions involving furfuryl-amine and 3-deoxyribosone .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl derivatives are influenced by their molecular structure. Cyanoacrylates containing tetrahydrofuran moieties, for example, exhibited higher herbicidal activities against dicotyledonous weeds compared to their furan analogues. These compounds also displayed interesting plant growth regulatory activities, with some stimulating radicle growth and others having an inhibitory effect. Additionally, these cyanoacrylates showed fungicidal activities, highlighting the diverse biological activities that can be associated with furan-2-ylmethyl derivatives .

Applications De Recherche Scientifique

Biological Activity and Compound Synthesis

- Novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine exhibited significant antibacterial and antimycobacterial activities, and their non-cytotoxic nature against normal cell lines suggests potential for further pharmacological development (Szulczyk et al., 2021).

Synthesis of Amides and Esters

- A novel method under microwave-assisted conditions for synthesizing ester and amide derivatives containing furan rings was developed, highlighting the compound's role in creating diverse molecular structures (Janczewski et al., 2021).

Enantioselective Synthesis

- Furan-2-yl amines and amino acids were synthesized enantioselectively, demonstrating the compound's utility in producing chiral amines, which are valuable in various chemical synthesis processes (Demir et al., 2003).

Heterocycle Transformation

- The transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles was studied, showcasing the versatility of the compound in synthesizing complex molecular structures (Hashem et al., 2017).

Synthesis of Functionalized Pyridones

- A synthesis method for highly conjugated functionalized 2-pyridones was developed, emphasizing the compound's application in creating materials with potential utility in filtering shortwave radiation (Yang et al., 2021).

Propriétés

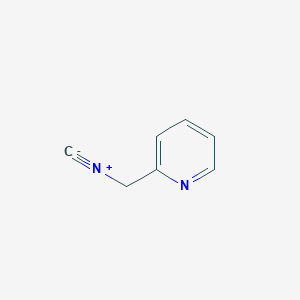

IUPAC Name |

N-(furan-2-ylmethyl)-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1,3,5,10-11H,2,4,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUIUZNTUGNFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378169 |

Source

|

| Record name | Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

346704-24-3 |

Source

|

| Record name | N-[(Tetrahydro-2-furanyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346704-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)